molecular formula C₃₄H₃₆O₁₅ B1146883 Curcumin β-D-Glucuronide Triacetate Methyl Ester CAS No. 1529769-81-0

Curcumin β-D-Glucuronide Triacetate Methyl Ester

Cat. No.: B1146883
CAS No.: 1529769-81-0
M. Wt: 684.64
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Description

Curcumin β-D-Glucuronide Triacetate Methyl Ester is a derivative of curcumin, a natural polyphenol found in turmeric. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is known for its dark orange to very dark orange solid appearance and has a molecular formula of C₃₄H₃₆O₁₅ with a molecular weight of 684.64 g/mol .

Properties

CAS No.

1529769-81-0

Molecular Formula

C₃₄H₃₆O₁₅

Molecular Weight

684.64

Synonyms

4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Curcumin β-D-Glucuronide Triacetate Methyl Ester involves multiple steps, starting from curcumin. The process typically includes glucuronidation, acetylation, and esterification reactions. The glucuronidation step involves the reaction of curcumin with glucuronic acid in the presence of a catalyst. This is followed by acetylation using acetic anhydride and a base such as pyridine. Finally, the esterification step involves the reaction with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Curcumin β-D-Glucuronide Triacetate Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Curcumin β-D-Glucuronide Triacetate Methyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glucuronidation and esterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products

Mechanism of Action

Curcumin β-D-Glucuronide Triacetate Methyl Ester exerts its effects through multiple mechanisms:

    Antioxidant Activity: Acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen, thereby inhibiting lipid peroxidation and DNA damage.

    Anti-inflammatory Activity: Modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Curcumin β-D-Glucuronide Triacetate Methyl Ester is unique compared to other curcumin derivatives due to its enhanced solubility and bioavailability. Similar compounds include:

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